molecular formula C8H11ClN2O2 B13890304 4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine

4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine

Cat. No.: B13890304
M. Wt: 202.64 g/mol
InChI Key: LHFMDKJPOYJXMM-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine is a chemical compound with a pyrimidine ring structure substituted with a chlorine atom at the 4-position, a 2-methoxyethoxy group at the 6-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the 2-methoxyethoxy group. One common method involves the reaction of 2-methylpyrimidine with thionyl chloride to introduce the chlorine atom at the 4-position. This is followed by the reaction with 2-methoxyethanol under basic conditions to introduce the 2-methoxyethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group at the 2-position can be oxidized to form a carboxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Pyrimidine carboxylic acids.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Industry: It can be utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
  • 4-Chloro-6-(2-methoxyethoxy)quinazoline
  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Uniqueness

4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

4-chloro-6-(2-methoxyethoxy)-2-methylpyrimidine

InChI

InChI=1S/C8H11ClN2O2/c1-6-10-7(9)5-8(11-6)13-4-3-12-2/h5H,3-4H2,1-2H3

InChI Key

LHFMDKJPOYJXMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)OCCOC

Origin of Product

United States

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